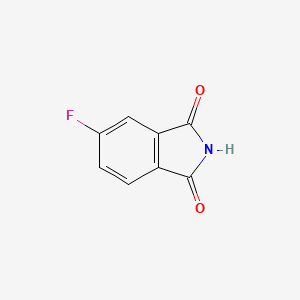

5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione

説明

5-Fluoro-2,3-dihydro-1H-isoindole-1,3-dione is a fluorinated isoindole-dione derivative characterized by a fused bicyclic structure with a fluorine atom at the 5-position. This compound is commercially available in various quantities (e.g., 1g, 5g, 10g) and is marketed for research applications, with pricing reflecting its specialized synthesis and purification requirements . Its structural features, including the electron-withdrawing fluorine substituent and the rigid isoindole-dione core, make it a valuable scaffold in medicinal chemistry and materials science.

特性

IUPAC Name |

5-fluoroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDRUQOUGHIYCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94514-21-3 | |

| Record name | 5-Fluoroisoindoline-1,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094514213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-FLUOROISOINDOLINE-1,3-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF76654PW9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione involves the fluorination of isoindoline-1,3-dione. This can be achieved by introducing fluorine gas or other fluorinating agents into a solution of isoindoline-1,3-dione . The reaction typically requires controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorine gas safely. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity .

化学反応の分析

Types of Reactions

5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development

The isoindole-1,3-dione scaffold is pivotal in the design of new drug candidates. Research indicates that derivatives of this compound exhibit potential as therapeutic agents due to their interactions with various biological targets. Specifically, studies have shown that 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione derivatives can act as ligands for serotonin receptors (5-HTR) and phosphodiesterase 10A (PDE10A), suggesting their utility in treating psychiatric disorders such as schizophrenia .

Case Study: Antipsychotic Properties

A study synthesized a library of isoindole derivatives and evaluated their affinity for 5-HT receptors. Among these, a compound with a methoxy group at position 4 demonstrated significant inhibitory activity against PDE10A and high affinity for the 5-HT1A receptor, indicating its potential as an antipsychotic agent .

Biological Studies

Enzyme Inhibition

Research has highlighted the role of this compound in enzyme inhibition. For example, its derivatives have been tested for their ability to inhibit HIV integrase and other viral enzymes. The introduction of fluorine substituents has been shown to enhance the potency of these compounds against specific biological targets .

Materials Science

Polymer Applications

In materials science, this compound is utilized as a building block in the synthesis of polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and chemical resistance. These properties are particularly valuable in developing advanced materials for electronics and coatings.

Summary of Key Applications

作用機序

The mechanism of action of 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with molecular targets in biological systems. The fluorine atom can enhance the compound’s binding affinity to specific enzymes or receptors, leading to inhibition or activation of biological pathways . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

類似化合物との比較

Key Observations :

- Fluorine Position : The fluorine atom in 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione is positioned to influence electronic properties and steric interactions, unlike ZHAWOC6017 and ZHAWOC1246, where fluorine is part of a benzyl substituent .

- Amino vs.

- Synthetic Yields: Fluorinated derivatives like ZHAWOC6017 and ZHAWOC1246 show moderate yields (42%), consistent with challenges in introducing fluorine or amino groups regioselectively .

Key Observations :

- Receptor Selectivity : 4-Methoxy derivatives exhibit moderate 5-HT1A/5-HT7 affinity, suggesting that electron-donating substituents (e.g., methoxy) enhance serotonin receptor interactions .

- Fluorine’s Role : While this compound lacks direct receptor-binding data, fluorine’s electronegativity may modulate metabolic stability or bioavailability in therapeutic contexts.

生物活性

5-Fluoro-2,3-dihydro-1H-isoindole-1,3-dione, also known as 4-fluorophthalimide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a fluorine atom that enhances its reactivity and binding affinity to various biological targets. The compound's structure allows it to participate in biochemical interactions crucial for its activity.

Target Interactions

The compound has been shown to interact with multiple receptors, notably the dopamine receptor D2 . This interaction occurs at allosteric sites, influencing receptor activity and downstream signaling pathways. Additionally, it has been noted for its affinity towards serotonin receptors (5-HTR), which are implicated in mood regulation and various psychiatric conditions .

Biochemical Pathways

This compound impacts several biochemical pathways:

- Dopaminergic Pathway : Modulates dopamine signaling by interacting with D2 receptors.

- Serotonergic Pathway : Exhibits potential as an antipsychotic through its action on 5-HT receptors.

- Cytochrome P450 Enzymes : The compound influences the metabolism of various drugs by interacting with cytochrome P450 enzymes, which are critical for drug metabolism.

Anticancer Properties

Research indicates that this compound derivatives exhibit potent anticancer activity. For instance:

- A study reported that derivatives showed significant cytotoxicity against A549 lung cancer cell lines with an IC50 value of 19 μM .

- Another derivative demonstrated an IC50 of 0.81 μM against S1-B1-20 cell lines, indicating strong anti-proliferative effects .

Antiviral and Antimicrobial Effects

The compound has also been evaluated for antiviral properties:

- Its derivatives have shown promising results against viral infections, enhancing the search for new antiviral agents .

Enzyme Inhibition

The compound acts as an inhibitor of α-glucosidase, which is relevant for managing diabetes:

- Several synthesized derivatives exhibited IC50 values significantly lower than acarbose (a standard α-glucosidase inhibitor), demonstrating their potential in glucose regulation .

Case Studies and Research Findings

| Study | Compound Variant | Biological Activity | IC50 Value |

|---|---|---|---|

| Derivative VI | Lung Cancer (A549) | 19 μM | |

| Derivative 3f | α-glucosidase Inhibition | 35.83 μM | |

| Compound 18 | Serotonin Receptor Affinity | Not Specified |

Pharmacokinetics and Safety

In silico studies suggest favorable pharmacokinetic properties for 5-fluoro-2,3-dihydro-1H-isoindole derivatives as ligands for dopamine receptors. These studies indicate potential for good bioavailability and metabolic stability. However, further in vivo studies are necessary to evaluate the safety profile comprehensively.

Q & A

Q. How can AI-driven methods optimize the synthesis and application of 5-fluoro-isoindole-dione derivatives?

- Methodological Answer :

- Train machine learning models on reaction databases (e.g., Reaxys) to predict optimal conditions for novel derivatives .

- Integrate COMSOL Multiphysics for real-time simulation of reaction kinetics and heat transfer .

- Deploy autonomous labs for high-throughput screening of biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。